(E)-ethyl 3-carbamoyl-2-(3-(3-nitrophenyl)acrylamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound is not explicitly provided in the available resources .Chemical Reactions Analysis
The chemical reactions involving this compound are not detailed in the available literature .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are not detailed in the available literature .Scientific Research Applications
Organic Synthesis and Catalysis
Research has demonstrated the utility of related compounds in organic synthesis and catalysis. For example, Zhu et al. (2003) explored an expedient phosphine-catalyzed [4 + 2] annulation to synthesize highly functionalized tetrahydropyridines, indicating the versatility of such compounds in synthesizing complex organic molecules with high regioselectivity and excellent yields (Zhu, Lan, & Kwon, 2003). This research highlights the potential of using similar chemical structures in facilitating complex chemical reactions, which can be beneficial in developing new synthetic routes for pharmaceuticals and materials.
Medicinal Chemistry
In the realm of medicinal chemistry, Al-Trawneh et al. (2021) synthesized and evaluated a series of substituted ethyl 7-cyclopropyl-2-(2-aryloxo)-3-nitro-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylates for their in vitro cytotoxicity towards leukemia cells. This study demonstrates the potential of thieno[2,3-b]pyridine derivatives in cancer research, with specific compounds showing significant growth inhibitory activity against both sensitive and multidrug-resistant leukemia cell lines (Al-Trawneh et al., 2021).
Molecular Sensing and Material Science
Gupta et al. (2017) explored the structural diversity of Zn(II) based coordination polymers constructed from a flexible carboxylate linker and pyridyl co-linkers, showcasing the application of such compounds in fluorescence sensing of nitroaromatics. Their work indicates that coordination polymers based on similar chemical frameworks can be potential candidates for developing luminescent sensors for selective sensing of hazardous substances, including explosives (Gupta, Tomar, & Bharadwaj, 2017).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
ethyl 3-carbamoyl-2-[[(E)-3-(3-nitrophenyl)prop-2-enoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O6S/c1-2-30-20(27)23-9-8-14-15(11-23)31-19(17(14)18(21)26)22-16(25)7-6-12-4-3-5-13(10-12)24(28)29/h3-7,10H,2,8-9,11H2,1H3,(H2,21,26)(H,22,25)/b7-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRWVBQHXOGFARD-VOTSOKGWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C=CC3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)/C=C/C3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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